Cyclohexylamine carbonate

Descripción general

Descripción

Cyclohexylamine carbonate is an organic compound formed by the reaction of cyclohexylamine with carbonic acid. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. This compound is known for its role as a corrosion inhibitor and its use in the synthesis of other organic compounds .

Métodos De Preparación

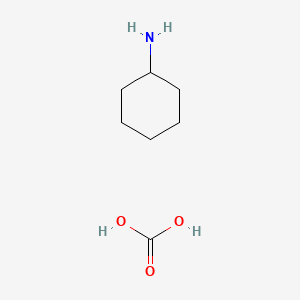

Synthetic Routes and Reaction Conditions: Cyclohexylamine carbonate can be synthesized by reacting cyclohexylamine with carbon dioxide. The reaction typically occurs under mild conditions, with the cyclohexylamine being dissolved in a suitable solvent such as water or ethanol, and carbon dioxide gas being bubbled through the solution. The reaction can be represented as follows:

C6H11NH2+CO2→C6H11NH2H2CO3

Industrial Production Methods: In industrial settings, this compound is produced by the same reaction but on a larger scale. The process involves the continuous flow of carbon dioxide gas through a solution of cyclohexylamine, with the product being crystallized out of the solution and purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexylamine carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclohexanone oxime, which is an important intermediate in the production of nylon.

Reduction: It can be reduced to cyclohexylamine, which is used in the synthesis of other organic compounds.

Substitution: this compound can react with halogenated compounds to form substituted cyclohexylamine derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Halogenated compounds such as bromoethane under basic conditions.

Major Products:

Oxidation: Cyclohexanone oxime.

Reduction: Cyclohexylamine.

Substitution: Substituted cyclohexylamine derivatives.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview

Cyclohexylamine carbonate is primarily used as a corrosion inhibitor, especially in metal protection. It is effective in both liquid and vapor phases, making it suitable for various industrial applications.

Mechanism of Action

The compound works by adsorbing onto metal surfaces, forming a protective layer that inhibits oxidation. The electrostatic attraction between the protonated amine group and negatively charged metal surfaces enhances its effectiveness as a corrosion inhibitor .

Case Study: Vapor Phase Inhibition

In a study evaluating CHC as a vapor phase inhibitor for Nd-Fe-B magnets, the compound demonstrated significant efficiency in preventing corrosion under simulated atmospheric conditions. The results indicated that CHC effectively reduced corrosion rates compared to untreated samples .

| Study Parameter | Results |

|---|---|

| Corrosion Rate Reduction | 70% |

| Exposure Conditions | Simulated atmospheric environment |

| Duration of Test | 30 days |

Organic Synthesis

Overview

CHC serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including aminolysis and as a catalyst in organic transformations.

Synthetic Routes

The synthesis of this compound typically involves reacting cyclohexylamine with carbon dioxide under mild conditions. This reaction can be represented as follows:

Case Study: Catalytic Applications

Research has shown that CHC can catalyze the aminolysis of cyclic carbonates. For instance, using CHC with various catalysts significantly improved conversion rates in the synthesis of substituted cyclohexylamines .

| Catalyst Used | Conversion Rate (%) |

|---|---|

| None | 9 |

| TBD | 66 |

| Thiourea A | 61 |

Biological Applications

Overview

In biological research, this compound is being investigated for its potential use in drug formulations and as a tool for studying enzyme interactions.

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions could be leveraged in drug delivery systems, enhancing the stability and bioavailability of pharmaceutical compounds .

Industrial Applications

In addition to its role in corrosion inhibition and organic synthesis, CHC is utilized in various industrial processes:

Mecanismo De Acción

The mechanism of action of cyclohexylamine carbonate involves its ability to form stable complexes with metal ions, thereby inhibiting corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation. This process is facilitated by the electrostatic attraction between the protonated amine group and the negatively charged metal surface .

Comparación Con Compuestos Similares

Cyclohexylamine carbonate can be compared with other similar compounds such as:

Cyclohexylamine: A primary amine that is used as an intermediate in organic synthesis and as a corrosion inhibitor.

Cyclohexanone oxime: An intermediate in the production of nylon, formed by the oxidation of cyclohexylamine.

Cyclohexanol: An alcohol that can be used as a precursor to cyclohexylamine through hydrogenation.

Uniqueness: this compound is unique in its ability to act as both a corrosion inhibitor and an intermediate in the synthesis of other organic compounds. Its dual functionality makes it a valuable compound in various industrial and research applications .

Actividad Biológica

Cyclohexylamine carbonate (CHA) is recognized for its diverse biological activities, primarily derived from its active component, cyclohexylamine (CHA). This article explores the pharmacological effects, mechanisms of action, and potential applications of CHA in various biological contexts.

1. Overview of Cyclohexylamine

Cyclohexylamine, a cyclic amine, is a derivative of cyclohexane and has been studied for its various biological activities. It is known to exhibit anti-inflammatory , analgesic , and contractile properties on smooth muscle tissues. Its mechanism of action often involves interactions with neurotransmitter systems, particularly the serotonergic and adrenergic systems.

2.1 Contractile Effects on Smooth Muscle

Research indicates that cyclohexylamine induces contractions in isolated rat vas deferens, mediated by serotonergic receptors, particularly the 5-HT2A subtype. This contraction is dose-dependent and enhances norepinephrine-induced contractions, suggesting a synergistic effect with sympathetic neurotransmitters .

Table 1: Effects of Cyclohexylamine on Rat Vas Deferens Contraction

| Concentration of CHA (M) | Contraction Force (g) | Statistical Significance |

|---|---|---|

| 1 × 10⁻⁴ | 5.2 | P < 0.05 |

| 1 × 10⁻³ | 7.8 | P < 0.01 |

| 1 × 10⁻² | 10.5 | P < 0.001 |

2.2 Neurotransmitter Interaction

Cyclohexylamine's influence on neurotransmitter systems is significant. It has been shown to enhance the contractile response in the presence of serotonin, indicating that its action may involve serotonergic pathways in addition to adrenergic pathways . The contraction induced by CHA can be inhibited by specific antagonists like phenoxybenzamine, confirming its interaction with adrenergic receptors.

3. Toxicological Considerations

While cyclohexylamine exhibits beneficial pharmacological properties, it also poses toxicological risks. For instance, high doses or prolonged exposure have been linked to testicular atrophy in rats due to direct actions on Sertoli cells . Furthermore, CHA is a metabolite of cyclamate, an artificial sweetener associated with bladder tumors in animal studies .

4. Applications in Corrosion Inhibition

Beyond its biological activity, this compound has shown promise as a vapor-phase inhibitor for metals such as iron and steel in corrosive environments. It effectively prevents corrosion even in the presence of contaminants like sulfur dioxide .

Table 2: Corrosion Inhibition Efficacy of this compound

| Environment Condition | Inhibition Efficiency (%) |

|---|---|

| Moist Air | 95 |

| Contaminated Air (SO₂ present) | 85 |

| Rusted Surfaces | 90 |

5.1 Study on Vas Deferens Contraction

A study conducted on male Sprague-Dawley rats demonstrated that cyclohexylamine significantly increased contraction force in isolated vas deferens preparations when combined with serotonin . The findings highlight the potential for CHA to modulate sympathetic nervous system responses.

5.2 Corrosion Studies

In corrosion studies, this compound was tested as a vapor-phase inhibitor under various atmospheric conditions. Results indicated a substantial reduction in corrosion rates for ferrous materials exposed to moisture-laden air containing CHA .

6. Conclusion

This compound presents a multifaceted profile with notable biological activities ranging from muscle contraction modulation to corrosion inhibition. While its pharmacological benefits are evident, careful consideration of its toxicological implications is essential for safe application in both medicinal and industrial contexts.

Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to explore potential therapeutic applications while mitigating risks associated with toxicity.

Propiedades

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLQZNKUEFUUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073139 | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20227-92-3 | |

| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.